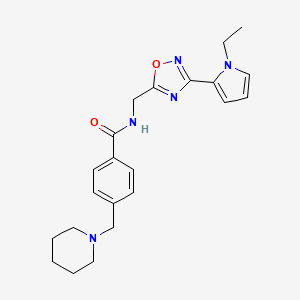

N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-4-(哌啶-1-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

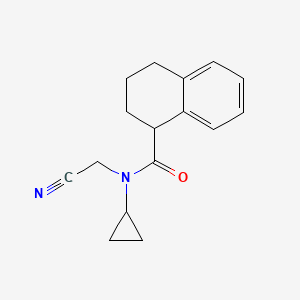

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide is a heterocyclic compound that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the piperidine ring, oxadiazole, and benzamide group. These structural motifs are commonly found in compounds with various therapeutic potentials.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported, where the introduction of different substituents on the benzamide moiety and the nitrogen atom of the piperidine ring can significantly affect the biological activity of these compounds. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that bulky substituents and the basicity of the nitrogen atom are crucial for enhancing anti-acetylcholinesterase activity . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the oxadiazole ring followed by the attachment of the piperidine and benzamide fragments.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, and X-ray crystallography . These methods provide detailed information about the molecular conformation, electronic distribution, and intermolecular interactions, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in the context of synthesizing various derivatives. For example, reactions involving N-1-Naphthyl-3-oxobutanamide with different reagents led to the formation of pyridine, thieno[2,3-b]pyridine, and other bi- or tricyclic annulated pyridine derivatives . These reactions often involve nucleophilic substitutions, cyclizations, and rearrangements, which could be relevant for the modification of the compound to enhance its biological properties or to create new derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups can affect the compound's solubility, stability, and overall reactivity. The piperidine ring, for instance, is known to impart basicity, which can influence the compound's solubility in aqueous media and its interaction with biological molecules . The oxadiazole ring is a heteroaromatic system that can contribute to the compound's electronic properties and its ability to engage in pi-pi stacking interactions, which are important for binding to biological targets .

科学研究应用

分子相互作用研究

对N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-4-(哌啶-1-基甲基)苯甲酰胺及类似化合物的研究探索了它们与各种受体的分子相互作用,突显了它们在科学研究应用中的潜力,超越了药物的使用、剂量和副作用。例如,一项关于一种与CB1大麻素受体密切相关的拮抗剂的分子相互作用研究利用构象分析和3D-定量构效关系模型来理解立体结合相互作用,提出了一种方法论的途径,可能适用于N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-4-(哌啶-1-基甲基)苯甲酰胺(Shim et al., 2002)。

合成和结构分析

对这类化合物的研究的另一个方面涉及它们的合成和晶体结构分析,这对于理解它们的物理和化学性质至关重要。对苯甲酰胺衍生物的合成和抗疲劳效果进行了研究,为生物活性的结构要求提供了见解。这项研究可能有助于合成N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-4-(哌啶-1-基甲基)苯甲酰胺及其潜在应用(Xianglong Wu et al., 2014)。

抗菌和抗结核活性

对噻唑-氨基哌啶杂合物类似物的研究,包括设计和合成,针对结核分枝杆菌的体外活性,为探索N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-4-(哌啶-1-基甲基)苯甲酰胺的抗菌和抗结核潜力提供了一个模板。这些研究有助于理解这些化合物的结构变化如何影响它们的生物活性(V. U. Jeankumar et al., 2013)。

抗癌研究

对某些苯甲酰胺的合成和评估其对各种癌细胞系的抗癌活性的研究,展示了可以用N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-4-(哌啶-1-基甲基)苯甲酰胺进行的研究。了解这类化合物的抗癌潜力可能会引领新的治疗策略(B. Ravinaik et al., 2021)。

合成和生物活性预测的新颖性

合成新型4-(1,2,4-噁二唑-5-基)吡咯啉-2-酮化合物和预测它们的生物活性提供了一个方法框架,可以应用于N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-4-(哌啶-1-基甲基)苯甲酰胺,为基于预测生物活性的潜在新应用提供了见解(Y. Kharchenko et al., 2008)。

属性

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(piperidin-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-2-27-14-6-7-19(27)21-24-20(29-25-21)15-23-22(28)18-10-8-17(9-11-18)16-26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPXJJBDUPTVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)

![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)